molecular formula C9H11NO3 B6315385 6-(2-Hydroxypropan-2-yl)picolinic acid CAS No. 1799890-65-5

6-(2-Hydroxypropan-2-yl)picolinic acid

Cat. No. B6315385
CAS RN: 1799890-65-5
M. Wt: 181.19 g/mol
InChI Key: ROPSAGXDMZTJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxypropan-2-yl)picolinic acid, also known as 6-HIPP, is a small molecule that has gained attention in several scientific fields due to its unique properties. It is a derivative of picolinic acid, an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . All the target compounds were characterized through HRMS and NMR .


Molecular Structure Analysis

The molecular structure of this compound is derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula is C9H11NO3.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-(2-Hydroxypropan-2-yl)picolinic acid in laboratory experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound and is not toxic to humans. However, its low solubility in water and its low reactivity can limit its use in some laboratory experiments.

Future Directions

The future directions for 6-(2-Hydroxypropan-2-yl)picolinic acid are numerous. It could be used as a lead compound for the development of new antimalarial and antifungal drugs. It could also be used as a substrate for the synthesis of peptides, peptidomimetics, and other small molecules. Additionally, it could be used as an electron acceptor in biochemical reactions, leading to the formation of reactive oxygen species. Finally, it could be used in the development of new biocatalytic processes.

Synthesis Methods

The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid can be achieved through a variety of methods, including hydrogenation, oxidation, and condensation reactions. The most common method is the hydrogenation of 2-oxopyridine-3-carboxylic acid with hydrogen gas over a palladium catalyst. This reaction yields this compound and water as the products.

Scientific Research Applications

6-(2-Hydroxypropan-2-yl)picolinic acid has been studied extensively in the fields of medicinal chemistry and biochemistry due to its potential applications in drug design, drug delivery, and biocatalysis. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including antimalarial and antifungal drugs. It has also been used as a substrate for the synthesis of peptides, peptidomimetics, and other small molecules.

Safety and Hazards

The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye/face protection .

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxypropan-2-yl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It acts as an anti-infective and immunomodulator through its role in zinc transport . It was found that the novel 6-pyrazolyl-2-picolinic acids were auxinic compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Metabolic Pathways

This compound is involved in the catabolism of the amino acid tryptophan through the kynurenine pathway

properties

IUPAC Name

6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSAGXDMZTJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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